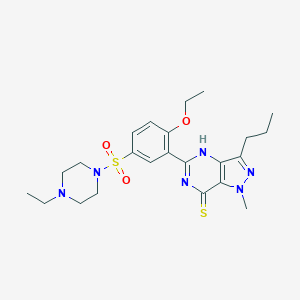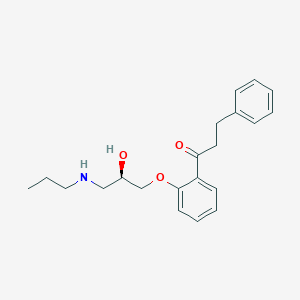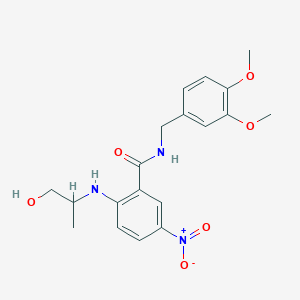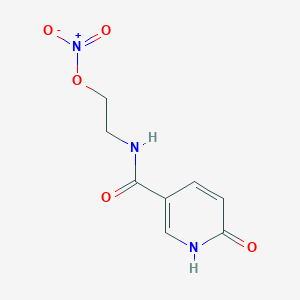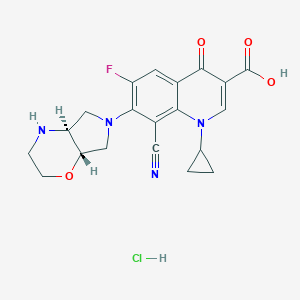
Finafloxacin hydrochloride
概要
説明
Finafloxacin hydrochloride is a fluoroquinolone antibiotic. It is used to treat otitis externa, also known as swimmer’s ear, which is an infection of the outer ear canal caused by bacteria .
Synthesis Analysis
Finafloxacin is a novel fluoroquinolone with optimal antibacterial activity in low pH environments, offering a therapeutic advantage over some traditional antibiotics in treating bacterial infections associated with acidic foci . The synthesis of Finafloxacin involves the use of 2,4-dichloro-3-cyano-5-fluorobenzoic acid as a key intermediate .Molecular Structure Analysis
The molecular formula of Finafloxacin hydrochloride is C20H20ClFN4O4 and its average mass is 434.849 Da .Chemical Reactions Analysis
Finafloxacin is a fluoroquinolone antibiotic that selectively inhibits bacterial type II topoisomerase enzymes, DNA gyrase, and topoisomerase IV . These enzymes are required for bacterial DNA replication, transcription, repair, and recombination .Physical And Chemical Properties Analysis
Finafloxacin hydrochloride has a molecular weight of 434.9 g/mol . It is stable if stored as directed and should be protected from light and heat .科学的研究の応用
Treatment of Bacterial Otitis Externa
Finafloxacin has been approved in the form of ear drops for the treatment of bacterial otitis externa . This condition is an inflammation of the outer ear and ear canal, often caused by bacterial infection.
Treatment of Urinary Tract Infections (UTIs)
Finafloxacin is being developed to treat serious bacterial infections associated with an acidic environment, including urinary tract infections . Its efficacy is optimal in slightly acidic environments, which is often the case in UTIs .
Treatment of Helicobacter Pylori Infections
Another application of Finafloxacin is in the treatment of Helicobacter pylori infections . These bacteria are known to cause stomach ulcers and are often found in an acidic environment, where Finafloxacin exhibits optimal efficacy .
Broad-Spectrum Antibacterial Activity
Finafloxacin targets both DNA gyrase and topoisomerase IV enzymes, enabling a broad antibacterial spectrum . This makes it effective against a wide range of bacterial infections.
Treatment of Acute Bacterial Exacerbation of Chronic Obstructive Pulmonary Disease
Zabofloxacin, a broad-spectrum fluoroquinolone agent like Finafloxacin, was first approved in South Korea to treat acute bacterial exacerbation of chronic obstructive pulmonary disease . Given their similar properties, Finafloxacin may also have potential in this area.
Potential Treatment for Multiresistant Pathogens
The emergence and dissemination of multiresistant pathogens pose an ongoing challenge . Finafloxacin, as a novel antimicrobial agent, represents a potential treatment option for various infections caused by these resistant bacteria .
作用機序
Target of Action
Finafloxacin hydrochloride is a fluoroquinolone antibiotic that selectively inhibits bacterial type II topoisomerase enzymes . The primary targets of Finafloxacin are DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Finafloxacin interacts with its targets, DNA gyrase and topoisomerase IV, forming a ternary complex with a DNA molecule and these enzymes . This interaction blocks bacterial DNA supercoiling, thereby inhibiting bacterial DNA replication, transcription, repair, and recombination .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the normal function of these enzymes, leading to the cessation of bacterial DNA replication and transcription . This disruption affects the bacterial cell’s ability to reproduce and repair its DNA, leading to cell death .
Pharmacokinetics
Finafloxacin is well absorbed after oral administration . The peak plasma concentration (Cmax) values were found to be 0.24, 0.44 ± 0.16, 1.32 ± 0.62, 1.90 ± 0.73, 5.06 ± 2.09 and 11.1 ± 2.96 mg/L, respectively, after orally administered single doses of 25, 50, 100, 200, 400 and 800 mg .
Result of Action
The result of Finafloxacin’s action is the effective treatment of acute otitis externa (swimmer’s ear) caused by the bacteria Pseudomonas aeruginosa and Staphylococcus aureus . In clinical trials, Finafloxacin shortened the time to cessation of ear pain from an average of 6.8 days in patients taking a placebo to 3.5 days .
Action Environment
Finafloxacin exhibits optimal antibacterial activity in slightly acidic environments . This property offers a therapeutic advantage over some traditional antibiotics in treating bacterial infections associated with acidic foci . It is advantageous in specific infection sites, namely, skin and soft tissue, vagina, and urinary tract .
Safety and Hazards
将来の方向性
Finafloxacin is a novel fluoroquinolone with optimal antibacterial activity in low pH environments, therefore offering a therapeutic advantage over some traditional antibiotics in treating bacterial infections associated with acidic foci . It has been approved in ear-drops to treat bacterial otitis externa . The introduction of these novel fluoroquinolones into daily practice extends the possible indications of antibiotics into different bacterial infections, and provides treatment options in difficult-to-treat infections .
特性
IUPAC Name |
7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4.ClH/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15;/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28);1H/t15-,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMSQUOHWYYEKM-MOGJOVFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@H](C4)OCCN5)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175097 | |
| Record name | Finafloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209342-41-6 | |
| Record name | 3-Quinolinecarboxylic acid, 8-cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b]-1,4-oxazin-6(2H)-yl]-1,4-dihydro-4-oxo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209342-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Finafloxacin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209342416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Finafloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FINAFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G22PNZ052 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Finafloxacin hydrochloride against bacteria?
A: Finafloxacin hydrochloride, like other fluoroquinolones, targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV []. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, Finafloxacin hydrochloride disrupts bacterial DNA synthesis and ultimately leads to bacterial cell death.
Q2: How is the purity of Finafloxacin hydrochloride assessed?
A: A highly sensitive and specific HPLC method has been developed to determine the purity of Finafloxacin hydrochloride active pharmaceutical ingredient by quantifying the R,R isomer []. This method utilizes a Chiralpak AY-H column with a specific mobile phase for optimal separation. This ensures the quality control of the drug substance during manufacturing.
Q3: Is there any research comparing the activity of Finafloxacin to other fluoroquinolones?
A: Yes, research has been conducted to compare the activity of Finafloxacin to other fluoroquinolones against both bacterial and eukaryotic type II topoisomerases []. This comparative study helps in understanding the spectrum of activity and potential for off-target effects of Finafloxacin.
Q4: Are there any novel synthetic approaches for producing Finafloxacin hydrochloride?
A: While specific details are not provided in the abstracts, one article mentions "A novel approach to Finafloxacin hydrochloride (BAY35-3377)" []. This suggests that researchers are actively exploring alternative synthesis methods, potentially leading to more efficient and cost-effective production processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol](/img/structure/B29200.png)



